molecular formula C22H23NO6 B2741702 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl diethylcarbamate CAS No. 869080-61-5

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl diethylcarbamate

Cat. No.: B2741702
CAS No.: 869080-61-5
M. Wt: 397.427
InChI Key: SMBLPCMLFVLZOG-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl diethylcarbamate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure substituted with a 3,4-dimethoxyphenyl group and a diethylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl diethylcarbamate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-2-one core, followed by the introduction of the 3,4-dimethoxyphenyl group and the diethylcarbamate moiety. Key steps in the synthesis may include:

    Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,4-dimethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions using reagents such as 3,4-dimethoxybenzaldehyde.

    Attachment of the diethylcarbamate moiety: This can be accomplished through carbamation reactions using diethylamine and suitable activating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods are designed to maximize yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl diethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic ring or the chromen-2-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl diethylcarbamate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl diethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling pathways.

    Inducing oxidative stress: Generating reactive oxygen species (ROS) that can induce cell death in cancer cells.

Comparison with Similar Compounds

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl diethylcarbamate can be compared with other similar compounds, such as:

    3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl methylcarbamate: Similar structure but with a methylcarbamate group instead of a diethylcarbamate group.

    3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl ethylcarbamate: Similar structure but with an ethylcarbamate group instead of a diethylcarbamate group.

    3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl phenylcarbamate: Similar structure but with a phenylcarbamate group instead of a diethylcarbamate group.

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] N,N-diethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6/c1-5-23(6-2)22(25)28-16-9-7-15-11-17(21(24)29-19(15)13-16)14-8-10-18(26-3)20(12-14)27-4/h7-13H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBLPCMLFVLZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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